Cas no 5577-13-9 (Tosylurethane)

Tosylurethane is a chemical compound primarily used as a protective group in organic synthesis, particularly for amines and alcohols. Its key advantage lies in its stability under a variety of reaction conditions, allowing for selective deprotection when required. The tosyl (p-toluenesulfonyl) group provides robust protection against nucleophiles and bases, while the urethane linkage ensures compatibility with many synthetic transformations. This makes Tosylurethane a valuable reagent in peptide chemistry and pharmaceutical intermediates, where controlled deprotection is critical. Its crystalline solid form also facilitates handling and purification. The compound’s reliability and versatility make it a preferred choice in complex multi-step syntheses.
Tosylurethane structure
Tosylurethane structure
Product name:Tosylurethane
CAS No:5577-13-9
MF:C10H13NO4S
Molecular Weight:243.2795
MDL:MFCD00797861
CID:46015
PubChem ID:79683

Tosylurethane 化学的及び物理的性質

名前と識別子

    • Ethyl tosylcarbamate
    • Ethyl [(4-methylphenyl)sulphonyl]carbamate
    • Tosylurethane
    • Ethyl N-(4-methylphenyl)sulfonylcarbamate
    • Ethyl-4-toluenesulfonyl carbamate
    • Gliclazide Impurity C
    • (toluene-4-sulfonyl)-carbamic acid ethyl ester
    • ethoxycarbonamide of p-toluenebenzenesulfoacid
    • ethyl N-(4-toluenesulfonyl)carbamate
    • ethyl N-(tosyl)carbamate
    • ethyl p-tosylcarbamate
    • N-(4-methylphenyl)sulfonylcarbamic acid ethyl ester
    • N-(p-Tolylsulfonyl)carbamic acid ethyl ester
    • Tosylcarbamic acid ethyl ester
    • ethyl[(4-methylphenyl)sulfonyl]carbamate
    • Ethyl ((4-methylphenyl)sulphonyl)carbamate
    • Carbamic acid, [(4-methylphenyl)sulfonyl]-, ethyl ester
    • AK122535
    • N-tosylurethane
    • Carbamic acid, (p-tolylsulfonyl)-, ethyl ester
    • TimTec1_005555
    • Oprea1_635932
    • Tosylcarbamic a
    • Ethyl N-[(4-methylphenyl)sulfonyl]carbamate
    • Ethyl N-tosylcarbamate
    • AKOS016011457
    • AS-10586
    • Ethyltosylcarbamate
    • Gliclazide EP Impurity C
    • D70584
    • Ethyl hydrogen (4-methylbenzene-1-sulfonyl)carbonimidate
    • Ethyl (p-tolylsulfonyl)carbamate
    • GLICLAZIDE IMPURITY C [EP IMPURITY]
    • 5577-13-9
    • Ethyl (p- Toluenesulfonyl) carbamate
    • EC 226-952-9
    • DFWQXANLGSXMKF-UHFFFAOYSA-N
    • NCGC00173106-01
    • HY-135337
    • P83946FTE5
    • NS00009375
    • Ethyl (p-toluenesulfonyl)carbamate
    • UPCMLD00WCRH1-296
    • EINECS 226-952-9
    • CS-0111672
    • Ethyl (p- Tolylsulfonyl) carbamate
    • Ethyl [(4-Methylphenyl)sulphonyl]carbamate; Gliclazide Imp. C (EP); Gliclazide Impurity C
    • Ethyl (4-methylphenyl)sulfonylcarbamate #
    • HMS1549M11
    • ethyl N-(4-methylbenzenesulfonyl)carbamate
    • MFCD00797861
    • DTXSID80971143
    • Ethyl[(4-methylphenyl)sulphonyl]carbamate
    • SCHEMBL5931062
    • Carbamic acid, N-[(4-methylphenyl)sulfonyl]-, ethyl ester
    • BCP08450
    • Ethyl4-toluenesulfonylcarbamate
    • A830800
    • Gliclazide Imp. C (EP): Ethyl [(4-Methylphenyl)sulphonyl]-carbamate
    • Ethyl [(4-methylphenyl)sulfonyl]carbamate
    • ARD193989
    • Ethyl (4-toluenesulfonyl)-carbamate
    • DA-53026
    • MDL: MFCD00797861
    • インチ: 1S/C10H13NO4S/c1-3-15-10(12)11-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)
    • InChIKey: DFWQXANLGSXMKF-UHFFFAOYSA-N
    • SMILES: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(N([H])C(=O)OC([H])([H])C([H])([H])[H])(=O)=O

計算された属性

  • Exact Mass: 243.056529g/mol
  • Surface Charge: 0
  • XLogP3: 1.9
  • 水素結合ドナー数: 1
  • Hydrogen Bond Acceptor Count: 4
  • 回転可能化学結合数: 4
  • Exact Mass: 243.056529g/mol
  • 単一同位体質量: 243.056529g/mol
  • Topological Polar Surface Area: 80.8Ų
  • Heavy Atom Count: 16
  • 複雑さ: 325
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • Color/Form: No data avaiable
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: No data available
  • Boiling Point: No data available
  • フラッシュポイント: No data available
  • Refractive Index: 1.53
  • PSA: 80.85000
  • LogP: 2.90150
  • じょうきあつ: No data available

Tosylurethane Security Information

Tosylurethane 税関データ

  • 税関コード:2935009090
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

Tosylurethane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Cooke Chemical
BD8940731-100mg
Ethyl tosylcarbamate
5577-13-9 95%
100mg
RMB 24.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1182312-100mg
Ethyl tosylcarbamate
5577-13-9 98%
100mg
¥1579 2023-04-13
abcr
AB438604-1 g
Ethyl tosylcarbamate; .
5577-13-9
1g
€75.90 2023-05-18
Cooke Chemical
BD8940731-25g
Ethyl tosylcarbamate
5577-13-9 95%
25g
RMB 399.20 2025-02-20
abcr
AB438604-10 g
Ethyl tosylcarbamate; .
5577-13-9
10g
€120.60 2023-05-18
TRC
T686900-10g
Tosylurethane
5577-13-9
10g
$ 1409.00 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS504-200mg
Tosylurethane
5577-13-9 95+%
200mg
204.0CNY 2021-07-13
Ambeed
A210482-100mg
Ethyl N-(4-methylbenzenesulfonyl)carbamate
5577-13-9 95%
100mg
$5.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS504-1g
Tosylurethane
5577-13-9 95+%
1g
617.0CNY 2021-07-13
Cooke Chemical
BD8940731-250mg
Ethyl tosylcarbamate
5577-13-9 95%
250mg
RMB 28.80 2025-02-20

Tosylurethane 関連文献

Tosylurethaneに関する追加情報

Tosylurethane (CAS No. 5577-13-9): A Versatile Compound in Chemical and Pharmaceutical Applications

Tosylurethane (CAS No. 5577-13-9) is a significant compound in the field of chemistry and pharmaceutical sciences, known for its unique properties and diverse applications. This article delves into the chemical structure, synthesis methods, and recent advancements in the use of Tosylurethane in various research and industrial settings.

The chemical structure of Tosylurethane is characterized by a tosyl group (p-toluenesulfonyl) attached to a urethane moiety. The tosyl group is a common leaving group in organic synthesis, making Tosylurethane a valuable intermediate in the preparation of more complex molecules. The urethane functionality, on the other hand, imparts additional reactivity and functional versatility to the compound.

In terms of synthesis, Tosylurethane can be prepared through the reaction of tosyl chloride with an appropriate amine and alcohol. This reaction is typically carried out under controlled conditions to ensure high yield and purity. Recent studies have explored various catalysts and solvents to optimize the synthesis process, leading to more efficient and environmentally friendly methods.

One of the key applications of Tosylurethane is in the pharmaceutical industry, where it serves as a building block for the synthesis of drugs and drug intermediates. For instance, Tosylurethane has been used in the development of antiviral agents, anticancer drugs, and other therapeutic compounds. The ability to introduce a tosyl group into a molecule can enhance its pharmacological properties, such as solubility, stability, and bioavailability.

Recent research has also highlighted the role of Tosylurethane in polymer science. The compound can be incorporated into polymer chains to modify their physical and chemical properties. For example, polymers containing Tosylurethane units have shown improved thermal stability and mechanical strength, making them suitable for use in advanced materials such as coatings, adhesives, and biomedical devices.

In addition to its synthetic utility, Tosylurethane has been studied for its potential biological activities. Some studies have reported that derivatives of Tosylurethane exhibit antimicrobial properties against various pathogens. This makes it a promising candidate for developing new antimicrobial agents that can address the growing issue of antibiotic resistance.

The environmental impact of chemical compounds is an important consideration in their development and use. Recent research has focused on understanding the biodegradability and ecotoxicity of Tosylurethane. Studies have shown that under certain conditions, Tosylurethane can be biodegraded by microorganisms, reducing its potential environmental impact. However, further research is needed to fully assess its long-term effects on ecosystems.

In conclusion, Tosylurethane (CAS No. 5577-13-9) is a versatile compound with a wide range of applications in chemistry and pharmaceutical sciences. Its unique chemical structure and reactivity make it an essential building block for the synthesis of complex molecules and materials. Ongoing research continues to uncover new uses and properties of Tosylurethane, further solidifying its importance in both academic and industrial settings.

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